molecular formula C13H15N3O2S B15090054 3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole

3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole

Cat. No.: B15090054
M. Wt: 277.34 g/mol
InChI Key: XJWBPSHVXYBTTI-UHFFFAOYSA-N
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Description

3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a phenyl group that is further functionalized with a pyrrolidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the phenyl and pyrrolidin-1-ylsulfonyl groups. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl or pyrazole rings .

Scientific Research Applications

3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group may enhance binding affinity and specificity to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding mode and interaction with proteins can provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the pyrrolidin-1-ylsulfonyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

5-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole

InChI

InChI=1S/C13H15N3O2S/c17-19(18,16-9-1-2-10-16)12-5-3-11(4-6-12)13-7-8-14-15-13/h3-8H,1-2,9-10H2,(H,14,15)

InChI Key

XJWBPSHVXYBTTI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3

Origin of Product

United States

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